molecular formula C10H8F2N4O B1489092 (3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone CAS No. 2098046-41-2

(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone

Cat. No. B1489092
CAS RN: 2098046-41-2
M. Wt: 238.19 g/mol
InChI Key: ALEQQXPBNPZOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone” is a compound with potential applications in various fields of research and industry. It has the molecular formula C10H8F2N4O .


Molecular Structure Analysis

The molecular formula of this compound is C10H8F2N4O . Its average mass is 238.193 Da and its monoisotopic mass is 238.066620 Da .

Scientific Research Applications

Anticancer Research

This compound has been identified as a precursor in the synthesis of novel derivatives with potential anticancer properties . By exploiting the biological potential of the azetidine and azido groups, researchers can create derivatives that target specific cancer cell lines, such as MCF-7, for breast cancer treatment .

Antimicrobial Activity

The azetidine moiety, when incorporated into certain structures, exhibits antimicrobial activity . This makes it valuable in the development of new antibiotics or antiseptic agents that could be more effective against resistant strains of bacteria .

Antioxidant Potential

Compounds containing azetidine rings have shown antioxidant activity , which is crucial in combating oxidative stress in biological systems. This property can be harnessed in developing treatments for diseases caused by oxidative damage .

Immunostimulating Effects

Derivatives of this compound may act as immunostimulants . They could potentially boost the immune response, making them useful in vaccine development or as adjuvants in immunotherapy .

Agriculture: Pest Control

In agriculture, the oxadiazole ring found in related compounds has been used for its herbicidal, insecticidal, and fungicidal properties. By modifying the core structure to include the azetidine and azido groups, it may enhance these properties or provide new mechanisms of action against agricultural pests .

Synthesis of Heterocyclic Compounds

The compound serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including medicinal chemistry and material science, due to their diverse biological activities and chemical properties .

Analgesic and Anti-inflammatory Applications

Research indicates that azetidine derivatives can exhibit analgesic and anti-inflammatory effects. This opens up possibilities for the compound to be used in the development of new pain relief medications or anti-inflammatory drugs .

properties

IUPAC Name

(3-azidoazetidin-1-yl)-(3,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N4O/c11-8-2-1-6(3-9(8)12)10(17)16-4-7(5-16)14-15-13/h1-3,7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEQQXPBNPZOPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone
Reactant of Route 4
Reactant of Route 4
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone
Reactant of Route 6
(3-Azidoazetidin-1-yl)(3,4-difluorophenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.